![molecular formula C10H14N2 B2806110 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 32997-67-4](/img/structure/B2806110.png)
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C10H14N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline can be represented by the SMILES stringCC1(C)NC2=CC=CC=C2NC1
. The InChI code for this compound is 1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3
. Physical And Chemical Properties Analysis
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a solid substance . It has a molecular weight of 162.23 . The compound’s MDL number is MFCD19248296 .Scientific Research Applications
- Tetrahydroquinoxaline derivatives have been explored as fluorescent probes due to their unique electronic properties. Researchers have used them to detect specific ions, pH changes, and enzyme activity. For instance, the lone pairs of electrons in tetrahydroquinoxaline can participate in photoinduced electron transfer (PET), leading to fluorescence quenching or enhancement .
- Tetrahydroquinoxaline derivatives exhibit diverse biological activities. Scientists have investigated their potential as antitumor agents, anti-inflammatory compounds, and antimicrobial agents. The modification of the tetrahydroquinoxaline scaffold allows for the design of novel drug candidates .
Fluorescent Probes and Sensors
Medicinal Chemistry
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The compound is also classified under storage class code 11, which pertains to combustible solids .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline belongs, have been found to exhibit diverse biological activities .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways . For instance, some quinoxalines have been found to induce allosteric modulation .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of physiological processes, including energy homeostasis and immuno-oncology .
Result of Action
Quinoxaline derivatives have been associated with a variety of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic activities, and as kinase inhibitors .
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWFJSLPLHJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32997-67-4 |
Source
|
Record name | 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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